N-(4-Fluorophenyl)-4-formylbenzamide
Description
Properties
CAS No. |
179056-10-1 |
|---|---|
Molecular Formula |
C14H10FNO2 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-formylbenzamide |
InChI |
InChI=1S/C14H10FNO2/c15-12-5-7-13(8-6-12)16-14(18)11-3-1-10(9-17)2-4-11/h1-9H,(H,16,18) |
InChI Key |
PHWIQAVIPXPNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Fluorophenyl) vs. N-(2-Nitrophenyl)
- N-(2-Nitrophenyl)-4-bromo-benzamide (): The nitro group (-NO₂) at the ortho position introduces strong electron-withdrawing effects and steric hindrance, leading to distinct crystal packing (two molecules per asymmetric unit) compared to the para-substituted fluorophenyl analog .
- N-(4-Fluorophenyl)maleimide (): In maleimide derivatives, the 4-fluoro substituent showed comparable inhibitory potency (IC₅₀ = 5.18 µM) to bulkier halogens (Br, I), suggesting halogen size has minimal impact on activity in this scaffold .
N-(4-Fluorophenyl) vs. N-(4-Bromophenyl)
N-(4-Fluorophenyl) vs. N-(4-Methylphenyl)
Variations in the Benzamide Substituent
The substituent at the benzamide’s para position dictates reactivity and intermolecular interactions:
4-Formyl vs. 4-Methoxy
4-Formyl vs. 4-Amino
- 4-Amino-N-(4-fluorophenyl)benzamide (): The amino group (-NH₂) enables hydrogen bonding and protonation at physiological pH, contrasting with the neutral, electrophilic formyl group .
4-Formyl vs. Sulfonyl/Cyano
Hydrolysis Stability
Crystallography and Phase Behavior
- N-(4-Methylphenyl)formamide (): Exhibits thermal phase transitions, whereas fluorophenyl analogs may adopt different packing due to fluorine’s electronegativity and smaller size .
Data Tables
Table 1: Comparison of Halogen-Substituted Maleimides (IC₅₀ Values)
| Compound | Halogen | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 | |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |
| N-(4-Bromophenyl)maleimide | Br | 4.37 | |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Table 2: Structural Analogs of N-(4-Fluorophenyl)-4-formylbenzamide
Preparation Methods
Preparation of 4-Formylbenzoic Acid
The synthesis of 4-formylbenzoic acid serves as the foundational step for this route. As detailed in CN111747841A, terephthalic acid undergoes acyl chlorination with thionyl chloride (SOCl₂) in xylene at 140°C, producing 4-carboxybenzoyl chloride. Subsequent catalytic hydrogenation using a Rosenmund catalyst (palladium on barium sulfate with quinoline-sulfur) selectively reduces the acyl chloride to an aldehyde, yielding 4-formylbenzoic acid with >99% purity. This method avoids high-pressure conditions and achieves an 80% yield through optimized solvent systems (e.g., ethanol for recrystallization).
Conversion to 4-Formylbenzoyl Chloride
The carboxylic acid group of 4-formylbenzoic acid is activated via chlorination. Treatment with excess thionyl chloride in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 4 hours converts the acid to 4-formylbenzoyl chloride. The reaction is monitored by FT-IR to confirm the disappearance of the –COOH peak (1700 cm⁻¹) and the emergence of the –COCl peak (1800 cm⁻¹). Excess SOCl₂ is removed under reduced pressure, leaving the acid chloride as a pale-yellow oil.
Amidation with 4-Fluoroaniline
The acid chloride is reacted with 4-fluoroaniline in a 1:1.2 molar ratio in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, ensuring a 92% yield of N-(4-fluorophenyl)-4-formylbenzamide after 12 hours. The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 178–180°C.
Direct Coupling Using Carbodiimide Reagents
Reaction Mechanism
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-formylbenzoic acid. The carboxylic acid reacts with EDC to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent racemization.
Optimization of Conditions
In anhydrous DMF, 4-formylbenzoic acid (1 eq), 4-fluoroaniline (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred at 25°C for 24 hours. The reaction achieves an 85% yield, with purity >98% confirmed by HPLC. Key advantages include mild conditions and compatibility with acid-sensitive substrates.
One-Pot Synthesis from Terephthalic Acid Derivatives
Integrated Acyl Chlorination and Amidation
Inspired by CN102358723A’s one-pot strategy, this method combines acyl chlorination and amidation in a single reactor. Terephthalic acid is treated with SOCl₂ in toluene at 110°C for 6 hours, generating terephthaloyl chloride in situ. Selective partial hydrolysis with ice-water yields 4-carboxybenzoyl chloride, which is immediately reacted with 4-fluoroaniline and TEA. The one-pot approach reduces purification steps and achieves a 78% yield.
Alternative Routes: Ester Aminolysis
Methyl 4-Formylbenzoate as a Precursor
Methyl 4-formylbenzoate undergoes aminolysis with 4-fluoroaniline in refluxing toluene (110°C) for 48 hours. While this method avoids acid chlorides, the reaction requires a 10:1 molar ratio of amine to ester and achieves only a 65% yield due to competing hydrolysis.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid Chloride Activation | 4-Formylbenzoic Acid | 0–5°C, THF, TEA | 92 | 99.5 | High yield, scalable | Requires SOCl₂ handling |
| EDC/HOBt Coupling | 4-Formylbenzoic Acid | 25°C, DMF, 24h | 85 | 98.2 | Mild conditions | Cost of coupling agents |
| One-Pot Synthesis | Terephthalic Acid | 110°C, toluene, 6h | 78 | 97.8 | Reduced steps | Moderate yield |
| Ester Aminolysis | Methyl 4-formylbenzoate | 110°C, toluene, 48h | 65 | 95.0 | Avoids chlorination | Long reaction time, low yield |
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